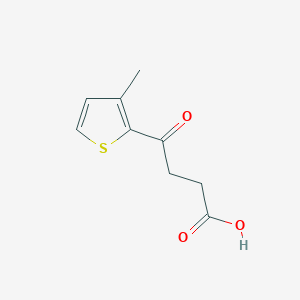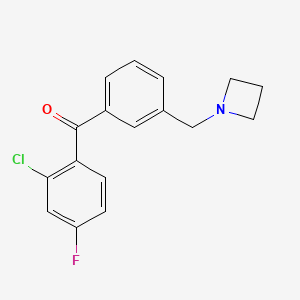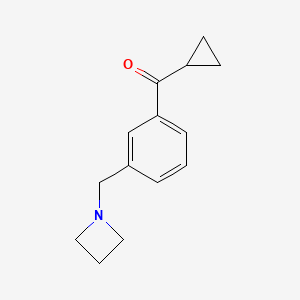
4-(3-Methyl-2-thienyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” is a derivative of butyric acid with a 3-methyl-2-thienyl group attached at the 4th carbon . Butyric acid is a short-chain fatty acid, and the 3-methyl-2-thienyl group is a type of thiophene, a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely feature a carboxylic acid group (-COOH) at one end of the molecule, a butyric acid backbone, and a 3-methyl-2-thienyl group attached at the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on the conditions and the reagents used . The carboxylic acid group could undergo reactions such as esterification or decarboxylation, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would depend on its exact molecular structure . As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the thiophene ring could contribute to its aromaticity and potentially its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyrroles and Bithiophenes : 4-Oxo-(2-thienyl)butanoic acid, a related compound, is used in the synthesis of 1-aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, which are valuable in organic chemistry (Raposo, Sampaio, & Kirsch, 2005).
Preparation of Anticancer Agents : Derivatives of this compound have been used to synthesize S-glycosyl and S-alkyl derivatives with significant anticancer activities (Saad & Moustafa, 2011).
Synthesis of Biologically Active Species : The compound is useful in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are important in biology and as intermediates in various derivatizations (Uguen et al., 2021).
Biological and Medicinal Research
Potential Neuroprotective Agents : Related compounds, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, act as potent inhibitors of kynurenine-3-hydroxylase, suggesting neuroprotective applications (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antioxidant Activity : Some derivatives have been synthesized and exhibited significant in vitro antioxidant activity, suggesting potential for medicinal applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Enzyme Immobilization : The compound has been used in the immobilization of enzymes like glucose oxidase and polyphenol oxidase in conducting polymer matrices, showing potential in biochemical analysis and applications (Cil, Böyükbayram, Kiralp, Toppare, & Yagcı, 2007).
Safety and Hazards
The safety and hazards associated with “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would need to be determined through experimental testing . As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Future Directions
The future directions for research on “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems . Additionally, new synthetic methods could be developed to improve its yield or selectivity .
Mechanism of Action
Target of Action
The primary target of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid is the GABA transporter 1 (GAT1) . GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, which is crucial for maintaining the balance between excitatory and inhibitory signals in the brain .
Mode of Action
4-(3-Methyl-2-thienyl)-4-oxobutyric acid acts as a GABA reuptake inhibitor . It binds to GAT1, blocking the reuptake of GABA from the synaptic cleft . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
By inhibiting GAT1, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid affects the GABAergic signaling pathway . The increased GABA levels in the synaptic cleft enhance the activation of GABA receptors, leading to increased inhibitory post-synaptic potentials. This can result in a decrease in neuronal excitability, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
The pharmacokinetic properties of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid are similar to those of tiagabine, a clinically used GAT1 inhibitor . It has a high bioavailability of 90-95% . It is primarily metabolized by the hepatic CYP450 system, specifically CYP3A . The elimination half-life is between 5-8 hours , and it is excreted both fecally (63%) and renally (25%) .
Result of Action
The inhibition of GABA reuptake by 4-(3-Methyl-2-thienyl)-4-oxobutyric acid leads to an increase in GABAergic inhibition. This can result in a decrease in neuronal excitability, which can be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy . It may also be used off-label to treat anxiety disorders and neuropathic pain .
Action Environment
The action of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A can affect its metabolism and thereby its efficacy and potential for side effects . Furthermore, factors that affect GABAergic signaling, such as the expression levels of GABA receptors and GAT1, can also influence the compound’s action .
properties
IUPAC Name |
4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYRVRPSBOGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645489 |
Source


|
| Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-2-thienyl)-4-oxobutyric acid | |
CAS RN |
39712-64-6 |
Source


|
| Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)